4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-15-8-6-13(7-9-15)11-22-12-14(10-18(22)23)19-20-16-4-2-3-5-17(16)21-19/h2-9,14H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNAJQIXDFFXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its interaction with various biological targets, such as enzymes and receptors, makes it a candidate for therapeutic applications.
Medicine: In medicine, derivatives of this compound have been explored for their pharmacological properties. They have shown promise in treating conditions such as inflammation, cancer, and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(1H-Benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring contributes to the compound's stability and reactivity, enhancing its biological activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Pharmacological Implications
The following table summarizes key analogs and their substituents, biological activities, and structural differences:
Key Observations:
Role of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group in the target compound enhances electron-donating properties and may improve blood-brain barrier penetration compared to unsubstituted benzyl analogs (e.g., 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one) .
Benzimidazole vs. Other Heterocycles :
- Benzimidazole-containing analogs (e.g., naphthalenyl-thiazol derivatives in ) exhibit broader antimicrobial and anticancer activities. However, the target compound’s lack of thiazol or naphthalene groups may limit its efficacy in these areas, redirecting its utility toward neurological applications.
Anti-Alzheimer’s Potential: While the target compound lacks direct evidence of acetylcholinesterase (AChE) inhibition, structurally related pyrrolidinones with fluorinated or piperidinyl groups (e.g., compound 10b in ) show potent anti-Alzheimer’s effects. The 4-methoxybenzyl group could modulate AChE binding affinity, warranting further investigation.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-methoxybenzyl group increases lipophilicity (logP) compared to polar substituents like aminomethyl () but reduces it relative to chlorobenzyl or tert-butyl analogs () .
- This contrasts with trifluoromethyl or tert-butyl groups, which resist oxidation (e.g., compound 18c in ) .
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.37 g/mol. The compound features a benzimidazole ring, which is known for its role in various biological activities, alongside a pyrrolidine moiety that enhances its pharmacological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The mechanism appears to involve apoptosis induction via the activation of caspase pathways, as evidenced by flow cytometry analyses and gene expression studies targeting pro-apoptotic markers such as BAX and BIM .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562S | 10 | Apoptosis via caspase activation |
| K562R | 15 | P-glycoprotein inhibition |
| L929 | 20 | Induction of oxidative stress |
2. Anti-inflammatory Activity
The compound has also been shown to exhibit anti-inflammatory properties. It inhibits the activity of pro-inflammatory cytokines by blocking specific signaling pathways associated with inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 75 | 5 |
| IL-6 | 60 | 5 |
| IL-1β | 70 | 5 |
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays, revealing a strong ability to neutralize free radicals. This property is attributed to the presence of the methoxy group on the benzyl moiety, which contributes to electron donation during redox reactions .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymatic Targets: The compound has been found to inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Modulation of Signaling Pathways: By affecting pathways such as NF-kB and MAPK, it can effectively reduce cytokine production and promote apoptosis in cancer cells.
- Radical Scavenging: The structural characteristics allow it to act as a potent antioxidant by donating electrons to free radicals.
Case Studies
A notable study investigated the effects of this compound on K562 cell lines, where it was observed that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins involved in cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
